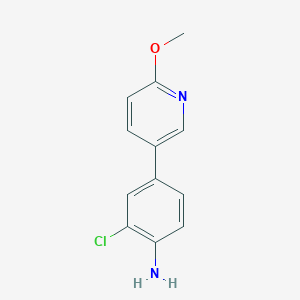
4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.
化学反応の分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-(4-Methylpiperazin-1-yl)-3-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
科学的研究の応用
4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory processes.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anti-inflammatory agent.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, making the compound useful as an anti-inflammatory agent.
類似化合物との比較
Similar Compounds
- **4-(4-Methylpiperazin-1-yl)-1-phenyl-1H-pyrazol-4-yl)methanone
- **4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- **4-(4-Methylpiperazin-1-yl)-1-pentyl-1H-indol-3-yl)methanone
Uniqueness
4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide is unique due to its specific combination of a nitro group and a sulfonamide group attached to a benzene ring. This structure imparts distinct chemical properties, such as its ability to undergo reduction and substitution reactions, which are not commonly observed in other similar compounds.
特性
分子式 |
C11H16N4O4S |
|---|---|
分子量 |
300.34 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H16N4O4S/c1-13-4-6-14(7-5-13)10-3-2-9(20(12,18)19)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3,(H2,12,18,19) |
InChIキー |
UNSKIVOBIDEEOB-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)



![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)




![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)


![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)

